![molecular formula C9H6BrNO3 B3144682 6-Bromo-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid CAS No. 557093-36-4](/img/structure/B3144682.png)
6-Bromo-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid
Overview
Description
“6-Bromo-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid” is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological properties and their potential to be the target . The indole molecule has seven positions to accommodate different substitutions . Thus, new derivatives of the indole can be synthesized according to these seven positions .
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .
Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In route k, NaClO 2 salt and NaH 2 PO 4 buffer cause the oxidation of the carbaldehyde derivative to the carboxylic acid derivative .
Scientific Research Applications
Antiviral Activity
Indole derivatives have been investigated for their antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Notably, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited promising results.
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were potent antiviral agents against Coxsackie B4 virus .
Interleukin-2 Inducible T Cell Kinase (ITK) Inhibition
6-Bromo-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid: has been utilized in the preparation of indolylindazoles and indolylpyrazolopyridines as inhibitors of ITK . These compounds hold promise for immune-related therapeutic interventions .
Hedgehog Pathway Modulation
The compound has been employed in the synthesis of amide conjugates with ketoprofen , which act as inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway . This pathway plays a crucial role in embryonic development and tissue regeneration .
Total Synthesis of Natural Products
Researchers have used 6-Bromo-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid as a reactant in the total synthesis of various natural products. For example:
- It contributed to the synthesis of (±)-dibromophakellin and analogs .
- It played a role in the stereoselective preparation of renieramycin G analogs .
Antioxidant Potential
In a study, (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives containing an imidazole moiety (which includes the indole scaffold) exhibited good scavenging potential as antioxidants .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against certain viruses . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects would depend on the specific pathways and targets involved.
Result of Action
One study found that 6-bromoisatin, a related compound, inhibits colon cancer cell proliferation and induces apoptosis, preventing early-stage tumor formation in a colorectal cancer rodent model . The specific effects of 6-Bromo-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid would depend on its targets and mode of action.
Future Directions
properties
IUPAC Name |
6-bromo-2-oxo-1,3-dihydroindole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-6-3-7-4(2-8(12)11-7)1-5(6)9(13)14/h1,3H,2H2,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDAAIVIVNBPEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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